(e)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one typically involves an aldol condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,2-dimethylcyclopentanone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually conducted in a solvent like methanol or ethanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, substituted benzylidene compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including corrosion inhibitors.
Mechanism of Action
The mechanism of action of (E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(E)-N1-(4-Chlorobenzylidene)-N4-Phenylbenzene-1,4-Diamine: Known for its use as a corrosion inhibitor.
(E)-(4-Chlorobenzylidene)hydrazine: Used in the synthesis of hydrazone derivatives.
Uniqueness
(E)-5-(4-Chlorobenzylidene)-2,2-dimethylcyclopentan-1-one stands out due to its unique cyclopentanone ring structure, which imparts distinct reactivity and properties compared to other benzylidene derivatives
Properties
CAS No. |
164058-20-2 |
---|---|
Molecular Formula |
C14H15ClO |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3/b11-9+ |
InChI Key |
DHZKFHRKOKWCKA-PKNBQFBNSA-N |
Isomeric SMILES |
CC1(CC/C(=C\C2=CC=C(C=C2)Cl)/C1=O)C |
Canonical SMILES |
CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C |
Origin of Product |
United States |
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